molecular formula C21H21Cl2NO5 B1662882 Flavopiridol hydrochloride CAS No. 131740-09-5

Flavopiridol hydrochloride

Cat. No. B1662882
M. Wt: 438.3 g/mol
InChI Key: LGMSNQNWOCSPIK-LWHGMNCYSA-N
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Description

Flavopiridol, also known as Alvocidib, is a flavone synthesized from the natural product rohitukine, which is derived from an Indian medicinal plant, Dysoxylum binectariferum Hiern . It is a flavonoid alkaloid CDK9 kinase inhibitor under clinical development by Tolero Pharmaceuticals for the treatment of acute myeloid leukemia . It has also been studied for the treatment of arthritis and atherosclerotic plaque formation .


Synthesis Analysis

Flavopiridol is a semi-synthetic flavone obtained from Dysoxylum binectariferum . The synthetic derivatives of Flavopiridol have overcome a few demerits of its parent compound. Moreover, these derivatives have much improved CDK-inhibitory activity and therapeutic abilities for treating severe human diseases .


Molecular Structure Analysis

The molecular formula of Flavopiridol is C21H20ClNO5 . Its melting temperature ranges from 186°C to 190°C, and its molecular weight is 401.84 g/mol .


Chemical Reactions Analysis

Flavopiridol treatment results in decreased levels of the cell cycle proteins CDK9 and MCL1, and induces cell cycle arrest . It also decreases the in vitro ability of ATC cells to form colonies and impedes migration using a transwell migration assay .


Physical And Chemical Properties Analysis

Flavopiridol is a yellow crystalline solid that can be identified through different spectroscopic and chromatographic techniques . Its molecular formula is C21H20ClNO5; its melting temperature ranges from 186°C to 190°C, and its molecular weight is 401.84 g/mol .

Scientific Research Applications

Cancer Research

  • Field : Oncology
  • Application : Flavopiridol shows anti-cancer activities mainly by directly inhibiting CDK (i.e., CDK1, 2, 4, 6, and 7) through ATP-competitive inhibitions and indirectly minimizing the levels of cyclins (i.e., cyclin D1 and cyclin D3) or CDK inhibitors (p21 and p27) .
  • Method : The compound is used in in vitro studies to treat cancer cells and observe the effects on cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .
  • Results : Flavopiridol has shown to inhibit various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .

Anaplastic Thyroid Cancer Research

  • Field : Endocrinology
  • Application : Flavopiridol has been studied for its effects on anaplastic thyroid cancer (ATC), a rare but nearly uniformly fatal disease that is typically resistant to chemotherapy and radiation .
  • Method : In vitro studies were conducted on a panel of ATC cell lines. The cell lines were treated over a ten-point concentration range .
  • Results : Flavopiridol demonstrated potent inhibition of ATC cell line growth, migration and clonogenic potential in vitro. It also inhibited tumor growth in a patient-derived xenograft model of ATC .

Viral Infections

  • Field : Virology
  • Application : Flavopiridol has potential applications in the treatment of viral infections. It can inhibit the replication of certain viruses by interfering with the cell cycle, which is crucial for viral replication .
  • Method : In vitro studies are conducted where cells infected with the virus are treated with Flavopiridol. The viral load is then measured to determine the effectiveness of the treatment .
  • Results : The results have shown that Flavopiridol can effectively reduce the viral load in the treated cells .

Fungal Infections

  • Field : Mycology
  • Application : Similar to its use in viral infections, Flavopiridol can also be used to treat fungal infections. It inhibits the growth of fungi by disrupting the cell cycle .
  • Method : In vitro studies are conducted where cells infected with the fungus are treated with Flavopiridol. The fungal load is then measured to determine the effectiveness of the treatment .
  • Results : The results have shown that Flavopiridol can effectively reduce the fungal load in the treated cells .

Parasitic Infections

  • Field : Parasitology
  • Application : Flavopiridol has potential applications in the treatment of parasitic infections. It can inhibit the replication of certain parasites by interfering with the cell cycle, which is crucial for parasite replication .
  • Method : In vitro studies are conducted where cells infected with the parasite are treated with Flavopiridol. The parasitic load is then measured to determine the effectiveness of the treatment .
  • Results : The results have shown that Flavopiridol can effectively reduce the parasitic load in the treated cells .

Neurodegenerative Diseases

  • Field : Neurology
  • Application : Flavopiridol has been studied for its effects on neurodegenerative diseases. It can inhibit the progression of these diseases by interfering with the cell cycle, which is crucial for the survival of neurons .
  • Method : In vitro studies are conducted where neurons are treated with Flavopiridol. The survival rate of the neurons is then measured to determine the effectiveness of the treatment .
  • Results : The results have shown that Flavopiridol can effectively increase the survival rate of neurons, thereby slowing down the progression of neurodegenerative diseases .

properties

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3;1H/t12-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMSNQNWOCSPIK-LWHGMNCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048961
Record name Flavopiridol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavopiridol hydrochloride

CAS RN

131740-09-5
Record name 4H-1-Benzopyran-4-one, 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-4-piperidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131740-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvocidib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131740095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavopiridol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-cis-2-chlorophenyl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-4H-1-benzopyran-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALVOCIDIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D48MS3A6N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavopiridol hydrochloride
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Flavopiridol hydrochloride
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Flavopiridol hydrochloride
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Flavopiridol hydrochloride
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Flavopiridol hydrochloride
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Flavopiridol hydrochloride

Citations

For This Compound
79
Citations
JW Quail, RA Gossage - Proceedings of the Nova Scotian Institute …, 2011 - ojs.library.dal.ca
… Flavopiridol hydrochloride obviously demonstrates considerable inter- and intra-molecular H-bonding, as detailed above, in the solidstate. The obvious low volatility of this salt negates …
Number of citations: 2 ojs.library.dal.ca
DP Myatt - Biomedical Spectroscopy and Imaging, 2017 - content.iospress.com
… If we divide the concentration of 0.17 mg/mL by the molecular weight of flavopiridol hydrochloride ( Mw = 438.3 ), we get the molar concentration of 0.17 / 0.4383 = 388 μ M . If we …
Number of citations: 8 content.iospress.com
A Haque, N Koide, I Iftakhar‐E‐Khuda… - Microbiology and …, 2011 - Wiley Online Library
… Flavopiridol hydrochloride hydrate was purchased from Sigma Aldrich (St Louis, MO, USA). A flavopiridol stock solution was prepared at 2 mM in dimethyl sulfoxide and diluted in the …
Number of citations: 17 onlinelibrary.wiley.com
GI Shapiro, JG Supko, A Patterson, C Lynch… - Clinical Cancer …, 2001 - AACR
… An analytical reference sample of flavopiridol hydrochloride (National Service Center 649890) was provided by the Drug Synthesis and Chemistry Branch, Developmental Therapeutics …
Number of citations: 244 aacrjournals.org
X Li, J Lu, Q Kan, X Li, Q Fan, Y Li, R Huang… - Scientific reports, 2017 - nature.com
… To establish FP tolerant DU145 line, we treated the DU145 cells with 400 nM flavopiridol hydrochloride plus 1 mM sodium pyruvate in RPMI-1640 media as supplement, based on our …
Number of citations: 20 www.nature.com
E Das, NR Jana, N Pada Bhattacharyya - Microrna, 2015 - ingentaconnect.com
… Flavopiridol hydrochloride, olomoucine, roscovitine and thymidine were obtained from SigmaAldrich. PCNA polyclonal antibody (1:1000), CHEK1 antibody (1:2000), Rb1 polyclonal …
Number of citations: 18 www.ingentaconnect.com
K He, X Sun, C Chen, S Luc, J Hao, Y Zhang, Y Huang… - bioRxiv, 2023 - biorxiv.org
Tubulin polyglutamylation is a post-translational modification that occurs primarily along the axoneme of cilia. Defective axoneme polyglutamylation impairs cilia function and has been …
Number of citations: 2 www.biorxiv.org
Z Wei, S Sakamuru, L Zhang, J Zhao… - Chemical research in …, 2019 - ACS Publications
… We identified several known TGFβ/SMAD pathway inhibitors [eg, flavopiridol hydrochloride (CASRN 131740-09-5) and dasatinib (CASRN 302962-49-8)] and several compounds …
Number of citations: 8 pubs.acs.org
AH Beesley, A Stirnweiss, E Ferrari, R Endersby… - British journal of …, 2014 - nature.com
… Treatment with FP (stock solution 1 mg ml −1 , flavopiridol hydrochloride; Selleck Chemicals) or vehicle (5% dextrose solution) was by daily intraperitoneal (ip) injection (5 mg kg −1 per …
Number of citations: 49 www.nature.com
I Washio, T Nakanishi, N Ishiguro, N Yamamura… - Drug Metabolism and …, 2018 - ASPET
… SN-38, etoposide, flavopiridol hydrochloride hydrate, and methotrexate hydrate were purchased from Sigma-Aldrich (St. Louis, MO). Capecitabine was from Wako Pure Chemical …
Number of citations: 9 dmd.aspetjournals.org

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